molecular formula C31H22ClN3OS B11694789 (2E,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11694789
M. Wt: 520.0 g/mol
InChI Key: NJKPQWOQZGWRRM-NGNOOAMGSA-N
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Description

(2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. It is also being investigated for its antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

In the industrial sector, (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include the inhibition of cell signaling cascades that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its thiazolidinone core, coupled with the indole and phenyl substituents, provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C31H22ClN3OS

Molecular Weight

520.0 g/mol

IUPAC Name

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H22ClN3OS/c32-24-17-15-22(16-18-24)20-34-21-23(27-13-7-8-14-28(27)34)19-29-30(36)35(26-11-5-2-6-12-26)31(37-29)33-25-9-3-1-4-10-25/h1-19,21H,20H2/b29-19-,33-31?

InChI Key

NJKPQWOQZGWRRM-NGNOOAMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)/S2)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)S2)C6=CC=CC=C6

Origin of Product

United States

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